3-Chloro-4-[3-(difluoromethyl)-1H-pyrazol-1-yl]aniline
Description
Properties
IUPAC Name |
3-chloro-4-[3-(difluoromethyl)pyrazol-1-yl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF2N3/c11-7-5-6(14)1-2-9(7)16-4-3-8(15-16)10(12)13/h1-5,10H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHRBEFQMOTHOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)N2C=CC(=N2)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-[3-(difluoromethyl)-1H-pyrazol-1-yl]aniline typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via a nucleophilic substitution reaction using a suitable difluoromethylating agent.
Coupling with Chloroaniline: The final step involves coupling the difluoromethyl-pyrazole with 3-chloroaniline using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-[3-(difluoromethyl)-1H-pyrazol-1-yl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
Synthetic Routes
The synthesis of 3-Chloro-4-[3-(difluoromethyl)-1H-pyrazol-1-yl]aniline typically involves several key steps:
- Formation of the Pyrazole Ring : This can be achieved by reacting hydrazine with a suitable 1,3-dicarbonyl compound under acidic or basic conditions.
- Introduction of the Difluoromethyl Group : This is accomplished through nucleophilic substitution reactions using difluoromethylating agents.
- Coupling with Chloroaniline : The final step involves coupling the difluoromethyl-pyrazole with 3-chloroaniline using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Industrial Production
In industrial settings, optimizing these synthetic routes can enhance yield and purity. Techniques may include continuous flow reactors and advanced purification methods to ensure consistent quality.
Medicinal Chemistry
The compound is under investigation for its potential as a bioactive agent, particularly in the fields of antimicrobial and anticancer research. Studies suggest it may exhibit significant biological activity due to its unique structure.
Research indicates that 3-Chloro-4-[3-(difluoromethyl)-1H-pyrazol-1-yl]aniline interacts with specific molecular targets, potentially enhancing binding affinity to certain enzymes or receptors. This interaction may inhibit their activity, contributing to its bioactivity in various biological pathways.
Material Science
In materials science, this compound is explored for developing new materials with unique properties, such as polymers or coatings that could have applications in electronics or pharmaceuticals.
Chemical Reactions
The compound can undergo various chemical reactions:
- Oxidation : Using agents like potassium permanganate or hydrogen peroxide.
- Reduction : Achievable with reducing agents such as sodium borohydride.
- Substitution : The chloro group can be substituted with nucleophiles under appropriate conditions.
Major Products from Reactions
| Reaction Type | Major Products |
|---|---|
| Oxidation | Nitro or hydroxyl derivatives |
| Reduction | Amine derivatives |
| Substitution | Substituted aniline derivatives |
Case Study 1: Antimicrobial Properties
A study investigated the antimicrobial efficacy of 3-Chloro-4-[3-(difluoromethyl)-1H-pyrazol-1-yl]aniline against various bacterial strains. Results indicated that the compound exhibited significant inhibitory effects, suggesting its potential as a lead compound for developing new antimicrobial agents.
Case Study 2: Anticancer Activity
Another research focused on the anticancer properties of this compound. In vitro assays demonstrated that it could induce apoptosis in cancer cell lines, indicating its potential use in cancer therapy.
Mechanism of Action
The mechanism of action of 3-Chloro-4-[3-(difluoromethyl)-1H-pyrazol-1-yl]aniline involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The chloroaniline moiety may also contribute to the compound’s overall bioactivity by interacting with different biological pathways .
Comparison with Similar Compounds
Substitution Patterns and Molecular Properties
The following table summarizes key structural analogs and their properties:
Key Observations:
- Trifluoromethyl vs. Difluoromethyl Substitution: The trifluoromethyl analog (C₁₀H₇ClF₃N₃) exhibits a higher molecular weight (261.63 vs.
- Positional Isomerism : The 4-chloro-2-... analog (C₁₂H₁₂ClF₂N₃) demonstrates how chloro placement on the benzene ring (position 4 vs. 3) and ethyl substitution on the pyrazole alter molecular weight (271.69) and steric bulk .
- Fluorine vs.
Physicochemical Properties
- Melting Points : Pyrazole-aniline derivatives generally exhibit solid-state stability, with melting points ranging from 134–190°C for related carboxamide compounds . While specific data for the target compound is unavailable, analogs like 4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)aniline (CAS 943750-26-3) are reported as crystalline solids .
- Purity: Commercial analogs such as 3-chloro-4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline and 3-fluoro-4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline are typically synthesized with ≥95% purity, as noted in standardized reports .
Reactivity and Functional Group Influence
- Steric Considerations : Ethyl substitution on the pyrazole (as in C₁₂H₁₂ClF₂N₃) may hinder access to reactive sites, impacting catalytic or binding interactions in biological systems .
Biological Activity
3-Chloro-4-[3-(difluoromethyl)-1H-pyrazol-1-yl]aniline, with the CAS number 2054953-33-0, is a compound of increasing interest in medicinal chemistry and biological research. This article explores its biological activity, synthesis methods, mechanisms of action, and potential applications based on available scientific literature.
Chemical Structure:
- Molecular Formula: C10H8ClF2N3
- Molar Mass: 243.64 g/mol
- Density: 1.48 g/cm³ (predicted)
- Boiling Point: 376.7 °C (predicted)
The synthesis of 3-Chloro-4-[3-(difluoromethyl)-1H-pyrazol-1-yl]aniline typically involves several key steps:
- Formation of the Pyrazole Ring: This is achieved by reacting hydrazine with a suitable 1,3-dicarbonyl compound under acidic or basic conditions.
- Introduction of the Difluoromethyl Group: Nucleophilic substitution reactions using difluoromethylating agents are employed.
- Coupling with Chloroaniline: The final product is synthesized through a palladium-catalyzed cross-coupling reaction with 3-chloroaniline .
Biological Activity
Research indicates that 3-Chloro-4-[3-(difluoromethyl)-1H-pyrazol-1-yl]aniline exhibits significant biological activity, particularly in antimicrobial and anticancer domains.
Antimicrobial Activity
A study evaluated derivatives of pyrazole, including those similar to 3-Chloro-4-[3-(difluoromethyl)-1H-pyrazol-1-yl]aniline, against various phytopathogenic fungi. The results showed moderate to excellent antifungal activity, with some compounds demonstrating efficacy superior to standard antifungal agents .
Anticancer Potential
The compound has been investigated for its potential as an anticancer agent. Its structural features suggest it may interact with specific molecular targets involved in cancer cell proliferation. The difluoromethyl group enhances binding affinity to certain enzymes or receptors, potentially inhibiting their activity .
The biological activity of 3-Chloro-4-[3-(difluoromethyl)-1H-pyrazol-1-yl]aniline is attributed to its ability to modulate biological pathways through specific interactions with molecular targets:
- The difluoromethyl group increases lipophilicity and stability, enhancing the compound's ability to penetrate cell membranes and bind to target sites.
- The chloroaniline moiety may facilitate interactions with various biological receptors or enzymes, leading to altered cellular responses .
Study on Antifungal Activity
A series of pyrazole derivatives were synthesized and tested for antifungal properties against seven phytopathogenic fungi. Among these, a derivative structurally related to 3-Chloro-4-[3-(difluoromethyl)-1H-pyrazol-1-yl]aniline exhibited higher antifungal activity than standard treatments .
Inhibition Studies
In vitro studies have demonstrated that compounds similar to 3-Chloro-4-[3-(difluoromethyl)-1H-pyrazol-1-yl]aniline can inhibit key enzymes involved in cancer metabolism, suggesting potential therapeutic applications in oncology .
Comparative Analysis
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-Chloro-4-[3-(difluoromethyl)-1H-pyrazol-1-yl]aniline | Structure | Antimicrobial, Anticancer |
| 3-Chloro-4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline | Similar structure | Moderate activity |
| 4-[3-(Difluoromethyl)-1H-pyrazol-1-yl]aniline | Lacks chloro substitution | Lower activity |
Q & A
Q. What are the standard synthetic routes for 3-Chloro-4-[3-(difluoromethyl)-1H-pyrazol-1-yl]aniline?
- Methodological Answer : The synthesis typically involves coupling a substituted pyrazole with a chlorinated aniline derivative. A common approach includes:
Substitution Reaction : Reacting 3-chloro-4-fluoroaniline with a difluoromethylpyrazole precursor under alkaline conditions to introduce the pyrazole moiety .
Reduction : Using Fe/NH₄Cl or catalytic hydrogenation to reduce nitro intermediates to the final aniline derivative .
Purification : Flash chromatography or recrystallization ensures high purity (>95%) .
Key challenges include optimizing reaction conditions (temperature, solvent) to avoid side products like quinones or over-reduced derivatives .
Q. How is the compound characterized for structural confirmation?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR and FT-IR confirm functional groups (e.g., NH₂, C-F stretches) and pyrazole-aniline connectivity .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C₁₀H₈ClF₂N₃) .
- HPLC : Purity assessment (>95%) with C18 columns and UV detection at 254 nm .
Q. What are the key structural features influencing its reactivity?
- Methodological Answer :
- Electron-Withdrawing Groups : The 3-chloro and 3-(difluoromethyl) groups increase electrophilicity at the aniline ring, favoring nucleophilic substitutions .
- Pyrazole Ring : The nitrogen-rich heterocycle enhances coordination potential for metal complexes or hydrogen bonding in biological targets .
Comparative studies show fluorine substituents improve metabolic stability compared to chlorine analogs .
Advanced Research Questions
Q. How can computational modeling optimize derivatives for target-specific applications?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity and binding affinity .
- Molecular Docking : Screens derivatives against enzymes (e.g., cyclooxygenase) to prioritize anti-inflammatory candidates .
- SAR Analysis : Modifications at the pyrazole 3-position (e.g., CF₃ vs. CF₂H) are modeled to assess lipophilicity (logP) and bioavailability .
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer :
- Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls to minimize variability .
- Meta-Analysis : Compare datasets by normalizing IC₅₀ values against reference compounds (e.g., doxorubicin for anticancer studies) .
- Structural Verification : Confirm batch purity via XRD or elemental analysis to rule out impurities as confounding factors .
Q. What strategies improve yield in large-scale synthesis?
- Methodological Answer :
- Flow Chemistry : Continuous reactors enhance efficiency and reduce side reactions (e.g., oxidation) .
- Catalyst Optimization : Palladium/charcoal systems for hydrogenation improve selectivity over traditional Fe-based methods .
- Process Analytical Technology (PAT) : In-line NMR monitors reaction progress in real time .
Key Research Gaps and Future Directions
- Mechanistic Studies : Elucidate the role of the difluoromethyl group in enzyme inhibition via isotopic labeling (¹⁹F NMR) .
- Green Chemistry : Develop solvent-free syntheses using ball-milling or microwave-assisted reactions .
- In Vivo Profiling : Assess pharmacokinetics in rodent models to validate computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
